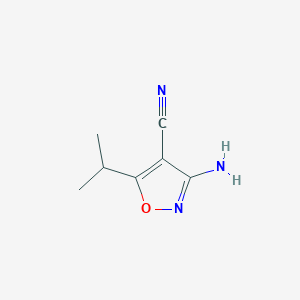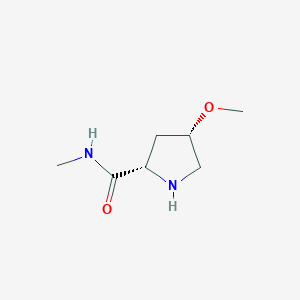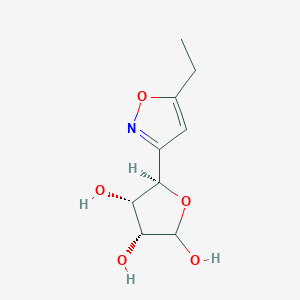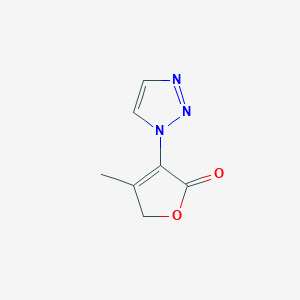
3-Amino-5-isopropylisoxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-isopropylisoxazole-4-carbonitrile: is a heterocyclic compound featuring an isoxazole ring substituted with an amino group, an isopropyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclization Method: : One common synthetic route involves the cyclization of appropriate precursors. For instance, starting from 3-amino-2-butanone and hydroxylamine, the intermediate can be cyclized to form the isoxazole ring. The nitrile group can be introduced via a subsequent reaction with cyanogen bromide under basic conditions.
-
Nitrile Introduction:
Industrial Production Methods
Industrial production typically involves optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding ketones or alcohols.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Ketones or alcohols.
Reduction Products: Primary amines.
Substitution Products: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.
Biological Probes: Utilized in the development of probes for studying biological pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Amino-5-isopropylisoxazole-4-carbonitrile exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the isoxazole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole-4-carbonitrile: Similar structure but with a methyl group instead of an isopropyl group.
3-Amino-5-ethylisoxazole-4-carbonitrile: Contains an ethyl group instead of an isopropyl group.
Uniqueness
3-Amino-5-isopropylisoxazole-4-carbonitrile: is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and binding characteristics compared to its methyl and ethyl analogs.
Properties
CAS No. |
41808-54-2 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-amino-5-propan-2-yl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-4(2)6-5(3-8)7(9)10-11-6/h4H,1-2H3,(H2,9,10) |
InChI Key |
CHFFAKWAHBVPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NO1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)


![2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B12885429.png)
![2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)
